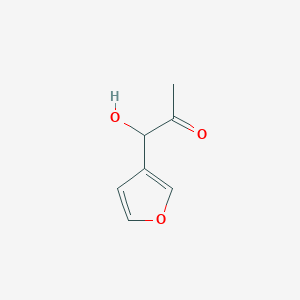

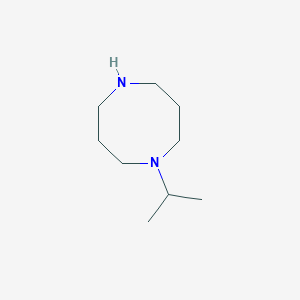

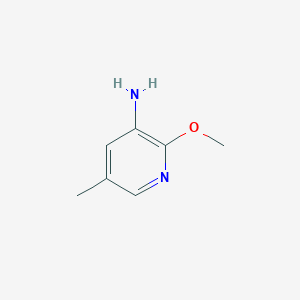

![molecular formula C15H9F6NO B064360 3-(三氟甲基)-N-[4-(三氟甲基)苯基]苯甲酰胺 CAS No. 195371-89-2](/img/structure/B64360.png)

3-(三氟甲基)-N-[4-(三氟甲基)苯基]苯甲酰胺

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been reported in literature, where different substituents on the benzamide structure influence the synthesis process and the properties of the resulting compounds. For instance, compounds like 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its bromo and iodo derivatives have been synthesized to study their crystal structures, showcasing the effects of different halogen substitutions on the benzamide backbone (Suchetan et al., 2016).

Molecular Structure Analysis

The molecular structure of trifluoromethyl substituted benzanilides, including 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, exhibits interesting polymorphism and conformational flexibility. A study on polymorphism demonstrated that these compounds can exist in multiple solid forms, with significant implications on their physical properties and stability (Panini et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving trifluoromethylated benzamides often involve transformations that exploit the reactivity of the amide group and the electron-withdrawing effect of the trifluoromethyl groups. For instance, the reactivity of these compounds under different conditions can lead to the formation of new bonds and the introduction of additional functional groups into the molecule.

Physical Properties Analysis

The physical properties of 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide derivatives are significantly influenced by their molecular structure. Factors such as melting points, solubility, and crystalline structure are affected by the presence of trifluoromethyl groups and the overall molecular conformation. The occurrence of dimorphism in such compounds highlights the complex relationship between molecular structure and physical properties (Panini et al., 2016).

科学研究应用

-

Synthetic Transformations

- Field : Organic Chemistry

- Application : Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .

- Method : These reactants are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .

- Results : The introduction of a CF3 group has a considerable impact on both the steric and electronic properties of the compounds, mainly due to its steric hindrance as the CF3 group is similar in size to the isopropyl group .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Field : Organofluorine Chemistry

- Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Field : Organofluorine Chemistry

- Application : This review provides a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives have been overviewed .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Metal-Free Oxidative Trifluoromethylation of Indoles

- Fluorine Compounds in Pharmaceutical and Agrochemical Products

- Field : Medicinal Chemistry

- Application : Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

- Method : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

属性

IUPAC Name |

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOWEKNNICRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357333 | |

| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

CAS RN |

195371-89-2 | |

| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

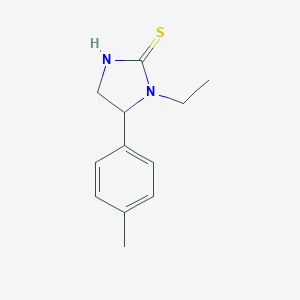

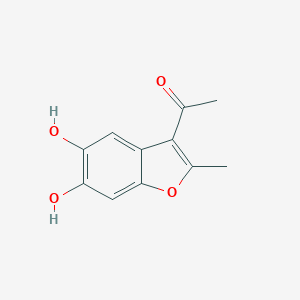

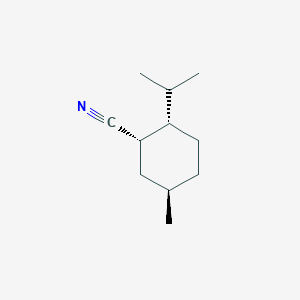

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

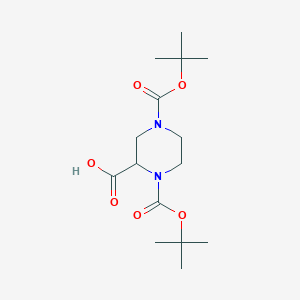

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)